4,5-Dihydroxyhex-5-en-3-one
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Overview
Description
4,5-Dihydroxyhex-5-en-3-one is an organic compound with the molecular formula C6H10O3 This compound is characterized by the presence of two hydroxyl groups and a double bond within a six-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxyhex-5-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and hydroxylation steps. For instance, the reaction between hexanal and acetone under basic conditions can yield the desired product after subsequent oxidation and reduction steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions, followed by purification processes such as distillation and crystallization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxyhex-5-en-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
4,5-Dihydroxyhex-5-en-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme activity and metabolic pathways.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 4,5-Dihydroxyhex-5-en-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and the double bond play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-2,3-pentanedione: A structurally related compound with similar hydroxyl and carbonyl functionalities.
4,5-Dihydro-1,2,4-triazin-6(1H)-one: Another compound with a similar backbone but different functional groups.
Uniqueness
4,5-Dihydroxyhex-5-en-3-one is unique due to its specific arrangement of hydroxyl groups and a double bond within a six-carbon chain. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
4,5-dihydroxyhex-5-en-3-one |
InChI |
InChI=1S/C6H10O3/c1-3-5(8)6(9)4(2)7/h6-7,9H,2-3H2,1H3 |
InChI Key |
UKHLZYXTULWTNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C(=C)O)O |
Origin of Product |
United States |
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